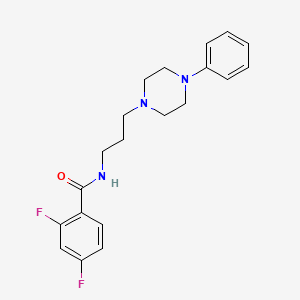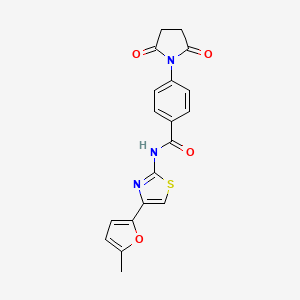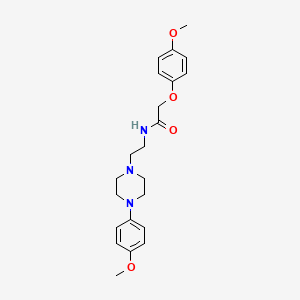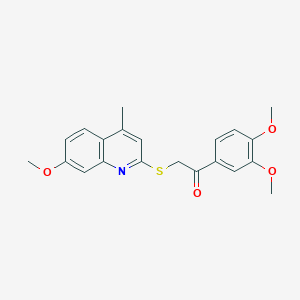![molecular formula C13H14Cl2N2O2S B2718389 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole CAS No. 338967-19-4](/img/structure/B2718389.png)
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol, has a CAS Number of 338967-18-3 . It has a molecular weight of 319.21 and its IUPAC name is 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2N2O2S/c1-17-4-5-18-11-7-10 (8 (13)6-9 (11)14)16-3-2-15-12 (16)19/h2-3,6-7H,4-5H2,1H3, (H,15,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C12H12Cl2N2O2S and it has a molecular weight of 319.21 .Applications De Recherche Scientifique
Hemodynamic Effects and Cardiac Function
Several studies have focused on compounds with imidazole structures, analyzing their effects on cardiac hemodynamics and potential as therapeutic agents in heart failure and other cardiovascular conditions. For example, compounds like AR-L 115 BS have been investigated for their positive inotropic effects and the ability to improve left ventricular function without significant changes in heart rate or systolic blood pressure, indicating potential applications in treating cardiac insufficiency (Ruffmann, Mehmel, & Kübler, 1981; Nebel, Sabin, & Surawitzki, 1981).
Antimycotic Applications
Imidazole derivatives have shown significant promise in antimycotic treatments, demonstrating efficacy against various fungal infections. Studies have documented the therapeutic efficacy and safety of sertaconazole, an imidazole derivative, in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the compound's high antifungal activity and excellent safety profile (Nasarre et al., 1992; Pedragosa et al., 1992).
Environmental Contaminant Analysis
Research on organochlorine and organobromine compounds, including those with imidazole rings, has been crucial in understanding environmental pollution and its impact on human health. For example, studies on the levels of such compounds in human milk and their decrease over time provide valuable insights into environmental contamination and the effectiveness of pollution control measures (Norén & Meironyté, 2000).
Analytical Chemistry Applications
Imidazole derivatives have been utilized in analytical chemistry for the determination of substance levels in biological matrices, such as plasma and urine, indicating their utility in both clinical diagnostics and pharmacokinetic studies. The high-performance liquid chromatography methods developed for these purposes underscore the versatility and importance of imidazole compounds in analytical research (Krause, 1981).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-18-5-6-19-12-8-11(9(14)7-10(12)15)17-4-3-16-13(17)20-2/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKJGWUVPJENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)




![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)

![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)
![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)